molecular formula C37H39NOP2S B12296099 N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12296099
M. Wt: 607.7 g/mol
InChI Key: BRPXMMWNFBEZDO-AAHGUQRTSA-N
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Description

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenyl groups and phosphanyl groups, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable precursor to form the diphenylphosphanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals like palladium and platinum, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide
  • N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide

Uniqueness

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide is unique due to its specific arrangement of phosphanyl and phenyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well .

Properties

Molecular Formula

C37H39NOP2S

Molecular Weight

607.7 g/mol

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C37H39NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-28,35H,29H2,1-4H3/t35-,42?/m1/s1

InChI Key

BRPXMMWNFBEZDO-AAHGUQRTSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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